molecular formula C9H10N4O B1270948 2-(1H-benzimidazol-1-yl)acetohydrazide CAS No. 97420-39-8

2-(1H-benzimidazol-1-yl)acetohydrazide

Cat. No. B1270948
CAS RN: 97420-39-8
M. Wt: 190.2 g/mol
InChI Key: BJUCERVOXBFHTI-UHFFFAOYSA-N
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Description

“2-(1H-benzimidazol-1-yl)acetohydrazide” is a chemical compound with the CAS Number: 97420-39-8 and a linear formula of C9H10N4O . The molecular weight of this compound is 190.2 .


Molecular Structure Analysis

The InChI code for “2-(1H-benzimidazol-1-yl)acetohydrazide” is 1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-benzimidazol-1-yl)acetohydrazide” include a molecular weight of 190.2 and a linear formula of C9H10N4O . Further details about its physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antimicrobial Activity

2-(1H-benzimidazol-1-yl)acetohydrazide: has been screened for its potential as an antimicrobial agent. Its derivatives have shown effectiveness against a variety of bacterial and fungal strains. The compound’s ability to inhibit microbial growth makes it a candidate for further research in developing new antibiotics and antifungal medications .

Antiparasitic Applications

Research indicates that benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)acetohydrazide , may possess antiparasitic properties. This opens up possibilities for the compound to be used in the treatment of parasitic infections, potentially offering a new avenue for antiparasitic drug development .

Anticancer Research

Benzimidazole compounds have been explored for their anticancer activities. As a derivative, 2-(1H-benzimidazol-1-yl)acetohydrazide could be investigated for its potential to act as an antiproliferative agent, contributing to cancer treatment research and the development of novel chemotherapy drugs .

Anticonvulsant Potential

The benzimidazole core structure is known to exhibit anticonvulsant effects. Therefore, 2-(1H-benzimidazol-1-yl)acetohydrazide might be studied for its potential use in treating seizure disorders, which could lead to new treatments for epilepsy .

Anti-inflammatory Properties

Benzimidazole derivatives have shown promise in anti-inflammatory applications2-(1H-benzimidazol-1-yl)acetohydrazide could be researched for its efficacy in reducing inflammation, which is beneficial for treating various chronic inflammatory diseases .

Enzyme Inhibition

This compound may serve as an inhibitor for certain enzymes, which is crucial in the field of biochemistry and pharmacology. By inhibiting specific enzymes, 2-(1H-benzimidazol-1-yl)acetohydrazide could be used to regulate biological pathways and treat diseases related to enzyme dysfunction .

Safety and Hazards

The safety information and hazards associated with “2-(1H-benzimidazol-1-yl)acetohydrazide” are not specified in the retrieved sources .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis , and they are also known to have antimicrobial activity against E. coli, Pseudomonas aeruginosa, S. aureus, and C. albicans .

Mode of Action

Benzimidazole derivatives have been reported to modulate the polymerization of tubulin , which is a critical process in cell division. This could potentially explain their antimicrobial and antitubercular activities.

Biochemical Pathways

Given the reported antimicrobial and antitubercular activities of benzimidazole derivatives , it can be inferred that they may interfere with the biochemical pathways involved in bacterial cell division and growth.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial and antitubercular activities , suggesting that they may inhibit bacterial growth and proliferation.

properties

IUPAC Name

2-(benzimidazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUCERVOXBFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364241
Record name 2-(1H-benzimidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-benzimidazol-1-yl)acetohydrazide

CAS RN

97420-39-8
Record name 2-(1H-benzimidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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